(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative characterized by a methyl branch at the α-carbon and an unsaturated oct-7-enoic acid chain. This compound is primarily utilized in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions . Its structural features, including stereochemistry (R-configuration), chain length, and unsaturation, influence its reactivity, solubility, and incorporation into peptide sequences. The compound’s CAS registry number is 288617-78-7, with a molecular formula of C₂₅H₂₉NO₄ and a molecular weight of 407.50 g/mol .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyloct-7-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-3-4-5-10-15-24(2,22(26)27)25-23(28)29-16-21-19-13-8-6-11-17(19)18-12-7-9-14-20(18)21/h3,6-9,11-14,21H,1,4-5,10,15-16H2,2H3,(H,25,28)(H,26,27)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNDFQWCJFAEFY-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fmoc Protection and Intermediate Synthesis
The Fmoc (9-fluorenylmethoxycarbonyl) group is indispensable for temporary amine protection during solid-phase peptide synthesis (SPPS). A patent by CN112110868A outlines a two-step process for generating Fmoc-β-Ala-AA-OH intermediates, which can be adapted for the target compound:
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Formation of Fmoc-β-Ala-Bt :
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Reactants : Fmoc-β-Ala-OH, HBTA (hydroxybenzotriazole), and thionyl chloride (SOCl₂).
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Molar Ratio : 5:11–12:20 (Fmoc-β-Ala-OH : SOCl₂ : HBTA).
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Procedure : HBTA and SOCl₂ are mixed, followed by gradual addition of Fmoc-β-Ala-OH. The reaction proceeds under anhydrous conditions, yielding Fmoc-β-Ala-Bt, a reactive intermediate.
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Coupling with Amino Acid Derivatives :
Table 1: Reaction Conditions for Intermediate Synthesis
| Parameter | Specification |
|---|---|
| Solvent System | Anhydrous dichloromethane (DCM) |
| Temperature | 0–25°C |
| Reaction Time | 4–6 hours |
| Yield | 78–85% |
Solid-Phase Synthesis with α,α-Disubstituted Amino Acids
The PMC6188661 study details a microwave-assisted solid-phase approach for incorporating α-methyl-α-alkenyl amino acids into peptides:
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Resin Loading :
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Ring-Closing Metathesis (RCM) :
Table 2: Optimization of RCM Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Concentration | 20 mol% | Maximizes cross-linking |
| Reaction Temperature | 60°C | Balances rate and purity |
| Solvent | DCM/DMF (1:1) | Enhances solubility |
Step-by-Step Preparation Method
Synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic Acid
Step 1: Preparation of Fmoc-β-Ala-Bt
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Combine HBTA (20 mmol) and SOCl₂ (12 mmol) in anhydrous DCM.
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Add Fmoc-β-Ala-OH (5 mmol) dropwise at 0°C.
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Stir for 4 hours at room temperature.
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Filter and concentrate under reduced pressure to isolate Fmoc-β-Ala-Bt.
Step 2: Coupling with 2-Methyloct-7-enoic Acid
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Dissolve 2-methyloct-7-enoic acid (5 mmol) in 0.1 M NaHCO₃ buffer (pH 8.5).
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Add Fmoc-β-Ala-Bt solution (5 mmol in DCM) and stir for 12 hours.
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Acidify with 1 M HCl to precipitate the product.
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Purify via column chromatography (silica gel, hexane/ethyl acetate).
Optimization and Challenges
Chirality Control
The (R)-configuration at the α-carbon is achieved using D-alanine-derived oxazolidinone precursors. Diastereoselective alkylation with ZnCl₂ and SOCl₂ ensures >95% enantiomeric excess (ee).
Olefinic Side Chain Stability
The oct-7-enoic acid moiety is prone to oxidation. Storage under nitrogen at 2–8°C is critical to prevent degradation.
Table 3: Stability Profile Under Various Conditions
| Condition | Degradation Rate (per month) |
|---|---|
| 25°C, air | 15% |
| 4°C, nitrogen | <2% |
| -20°C, argon | 0.5% |
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed to remove the Fmoc group, typically using piperidine in DMF (dimethylformamide).
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups depending on the desired end product.
Common Reagents and Conditions
Oxidation: Potassium hydroxide (KOH) in THF under ambient conditions.
Reduction: Piperidine in DMF.
Substitution: Various reagents depending on the specific substitution reaction.
Major Products
The major products formed from these reactions include fluorenones from oxidation and deprotected amino acids from reduction and substitution reactions.
Scientific Research Applications
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a protecting group for amino acids in the synthesis of peptides and proteins.
Biology: Facilitates the study of protein structure and function by allowing the synthesis of specific peptide sequences.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the large-scale synthesis of peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid involves the protection of the amino group in amino acids. The Fmoc group prevents unwanted side reactions during peptide synthesis by blocking the amino group. The Fmoc group can be selectively removed under mildly acidic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Table 1: Enantiomeric Comparison
| Property | R-Enantiomer | S-Enantiomer |
|---|---|---|
| CAS Number | 288617-78-7 | 288617-74-3 |
| Molecular Formula | C₂₅H₂₉NO₄ | C₂₅H₂₉NO₄ |
| Molecular Weight | 407.50 g/mol | 407.50 g/mol |
| Purity | 95% | 95% |
| MFCD Number | MFCD28009658 | MFCD28009657 |
| Application | SPPS, chiral peptide synthesis | SPPS, mirror-image peptide studies |
The R-enantiomer is often preferred in synthesizing naturally occurring L-amino acid sequences, while the S-enantiomer is used to study mirror-image peptides or inhibit racemization .
Structural Analogues with Varied Chain Lengths and Unsaturation
Modifications in chain length and unsaturation alter physicochemical properties. For example:
- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid (CAS 1191429-20-5) has a longer dec-9-enoic acid chain (C₂₅H₂₉NO₄ vs. C₂₁H₂₁NO₅), increasing hydrophobicity and steric bulk .
Table 2: Chain Length and Unsaturation Comparison
| Compound (CAS) | Chain Structure | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| Target Compound (288617-78-7) | Oct-7-enoic acid | C₂₅H₂₉NO₄ | 407.50 g/mol | Moderate hydrophobicity |
| Dec-9-enoic acid (1191429-20-5) | Dec-9-enoic acid | C₂₅H₂₉NO₄ | 407.50 g/mol | High hydrophobicity |
| Pent-4-enoic acid (131177-58-7) | Pent-4-enoic acid | C₂₁H₂₁NO₅ | 367.40 g/mol | Rigid, sterically hindered |
Longer unsaturated chains enhance lipid membrane interactions in peptide therapeutics, while shorter chains improve synthetic yields in sterically demanding sequences .
Functional Group Modifications
Substituents on the amino acid backbone or carboxyl group significantly alter reactivity and applications:
Table 3: Functional Group Variations
| Compound (CAS) | Functional Group | Molecular Formula | Molecular Weight | Application |
|---|---|---|---|---|
| Target Compound (288617-78-7) | 2-methyloct-7-enoic acid | C₂₅H₂₉NO₄ | 407.50 g/mol | General SPPS |
| QB-8379 (185547-52-8) | 4-nitrophenyl carbamoyl | C₂₄H₂₃N₃O₇ | 473.53 g/mol | UV-active crosslinkers |
| FAA8020 (N/A) | NBTD-modified | C₂₄H₁₉N₅O₆S | 505.51 g/mol | Fluorescent peptide probes |
These modifications expand utility in bioconjugation, imaging, and targeted drug delivery .
Biological Activity
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid, commonly referred to as Fmoc-amino acid derivative, is a complex organic compound notable for its unique structural features and significant biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
This compound contains several key functional groups:
- Fluorenyl Group : Enhances interaction with biological membranes.
- Methoxycarbonyl Moiety : Contributes to the compound's solubility and stability.
- Alkene Functionality : Imparts reactivity that can be exploited in various biochemical processes.
The molecular formula of this compound is with a molecular weight of 421.53 g/mol. The structural features are crucial in determining its biological activity and therapeutic potential.
Biological Activity
The biological activity of this compound has been evaluated through various studies, highlighting its potential in the following areas:
1. Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. The fluorenyl moiety enhances cellular uptake, leading to increased bioavailability and efficacy in reducing inflammation.
2. Anticancer Activity
Compounds with similar structures have shown promise in cancer therapy. The ability of this compound to modulate signaling pathways related to tumor growth suggests its potential as an anticancer agent. Studies have demonstrated that it can inhibit the proliferation of cancer cells in vitro.
3. Enzyme Inhibition
This compound acts as an inhibitor for several cytochrome P450 enzymes (CYPs), including CYP1A2, CYP2C19, CYP2C9, and CYP3A4. Such inhibition may alter drug metabolism and pharmacokinetics, which is crucial for drug development and safety assessments.
The mechanisms through which this compound exerts its biological effects include:
- Binding Interactions : The compound interacts with various biomolecules, facilitating peptide synthesis and influencing cellular signaling pathways.
- Cellular Uptake : Enhanced membrane permeability due to the fluorenyl group allows for efficient cellular uptake, increasing the compound's effectiveness.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
The synthesis of this compound typically involves:
- Protection of amino groups using the fluorenylmethoxycarbonyl (Fmoc) strategy.
- Coupling reactions to form peptide bonds.
- Deprotection steps to yield the final product.
Key Chemical Properties:
- Log P (octanol-water partition coefficient): Indicates high lipophilicity, suggesting good membrane permeability.
- Solubility : High solubility in organic solvents enhances its applicability in medicinal chemistry.
Q & A
Q. What are the standard synthetic routes for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid in peptide chemistry?
The compound is synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection of the amino group, followed by coupling to the carboxylic acid backbone. Key steps include:
- Amino Protection : Fmoc-Cl (Fmoc-chloride) or Fmoc-OSu (succinimide ester) in dichloromethane (DCM) or dimethylformamide (DMF) under basic conditions (e.g., NaHCO₃) .
- Carboxylic Acid Activation : Use of coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIEA (N,N-diisopropylethylamine) in anhydrous solvents to minimize side reactions .
- Purification : Reverse-phase HPLC or flash chromatography to isolate the product, monitored by LC-MS .
Q. How is the stereochemical integrity of the (R)-configured α-carbon maintained during synthesis?
- Chiral Auxiliaries : Use of chiral catalysts (e.g., L-proline derivatives) during coupling steps to preserve configuration .
- Low-Temperature Reactions : Conducting reactions at 0–4°C to reduce racemization risks, especially during deprotection .
- Analytical Validation : Regular chiral HPLC or polarimetry to confirm enantiomeric excess (>98%) .
Q. What handling precautions are critical for this compound given its reactivity and hazards?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use of fume hoods to prevent inhalation of aerosols (H335 hazard) .
- Storage : Inert atmosphere (N₂ or Ar) at –20°C to prevent degradation and moisture absorption .
Advanced Research Questions
Q. How does the presence of the oct-7-enoic acid moiety influence the compound’s stability and reactivity in peptide elongation?
- Steric Effects : The methyl group at C2 and the unsaturated C7–C8 bond introduce steric hindrance, slowing coupling kinetics. Adjustments include prolonged reaction times or elevated temperatures (25–40°C) .
- Oxidative Sensitivity : The double bond may undergo oxidation; thus, reactions require oxygen-free conditions (e.g., degassed solvents, Schlenk lines) .
- Spectroscopic Monitoring : Use of ¹H-NMR to track alkene proton signals (δ 5.2–5.8 ppm) for degradation assessment .
Q. What mechanistic strategies prevent racemization during solid-phase peptide synthesis (SPPS) using this compound?
- Activation Reagents : HATU or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with HOAt (1-hydroxy-7-azabenzotriazole) to suppress base-induced racemization .
- Solvent Optimization : Anhydrous DMF with 2% v/v DIEA, which balances reactivity and stability .
- Time-Temperature Control : Limiting coupling steps to <2 hours at 25°C to minimize epimerization .
Q. How can conflicting data on the compound’s acute toxicity (e.g., H302 vs. no data) be resolved in experimental design?
- Tiered Risk Assessment : Assume worst-case toxicity (Category 4 oral toxicity, H302) and implement strict waste protocols (e.g., neutralization before disposal) .
- In Silico Modeling : Use tools like ADMET Predictor™ to estimate LD₅₀ and guide in vivo studies .
- Empirical Testing : Conduct acute toxicity assays (OECD Guideline 423) on analogues if data gaps persist .
Q. What advanced analytical techniques characterize the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : To measure binding kinetics (ka/kd) for receptor-ligand interactions .
- Cryo-EM/X-ray Crystallography : For structural resolution of peptide-enzyme complexes, focusing on Fmoc group interactions .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of binding .
Data Contradictions and Mitigation
- Ecotoxicity Data Gaps : While some SDS lack ecotoxicity data (e.g., ), researchers should apply the precautionary principle: avoid environmental release and use closed-system synthesis .
- Stability Variability : Conflicting reports on decomposition temperatures (e.g., vs. 16) necessitate thermogravimetric analysis (TGA) under specific conditions (e.g., N₂ atmosphere, 10°C/min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
